Product packaging for Montanic acid, diisopropanolamine salt(Cat. No.:CAS No. 67953-00-8)

Montanic acid, diisopropanolamine salt

Cat. No.: B14472863
CAS No.: 67953-00-8
M. Wt: 557.9 g/mol
InChI Key: ISBNSGCDQLFIAI-UHFFFAOYSA-N
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Description

Montanic acid, diisopropanolamine salt is a useful research compound. Its molecular formula is C34H71NO4 and its molecular weight is 557.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H71NO4 B14472863 Montanic acid, diisopropanolamine salt CAS No. 67953-00-8

Properties

CAS No.

67953-00-8

Molecular Formula

C34H71NO4

Molecular Weight

557.9 g/mol

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol;octacosanoic acid

InChI

InChI=1S/C28H56O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;1-5(8)3-7-4-6(2)9/h2-27H2,1H3,(H,29,30);5-9H,3-4H2,1-2H3

InChI Key

ISBNSGCDQLFIAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms of Montanic Acid, Diisopropanolamine Salt

Neutralization Reactions for Salt Formation

The primary route to synthesizing Montanic acid, diisopropanolamine (B56660) salt is through a direct neutralization reaction. In this reaction, the acidic proton of the carboxylic acid group (-COOH) on montanic acid is transferred to the basic nitrogen atom of diisopropanolamine. This acid-base reaction results in the formation of an ammonium (B1175870) salt. The reaction can be represented as follows:

RCOOH + R'₂NH ⇌ [RCOO]⁻[R'₂NH₂]⁺

Where:

RCOOH represents Montanic acid

R'₂NH represents Diisopropanolamine

[RCOO]⁻[R'₂NH₂]⁺ represents the Montanic acid, diisopropanolamine salt

This reaction is typically an exothermic process and can often be carried out at or below room temperature to favor the formation of the salt over other potential products.

Stoichiometric control is a critical factor in the synthesis of fatty acid alkanolamine salts to ensure the desired product is obtained with high purity. The molar ratio of the fatty acid to the alkanolamine directly influences the composition of the final product.

In many industrial applications involving fatty acid alkanolamides, a slight excess of the amine is sometimes used to ensure the complete conversion of the fatty acid. google.com However, for the specific synthesis of the salt, a precise 1:1 molar ratio of montanic acid to diisopropanolamine is theoretically ideal for maximizing the yield of the simple salt.

Table 1: Theoretical Stoichiometry for this compound Formation

Reactant Molecular Formula Molar Mass ( g/mol ) Stoichiometric Ratio
Montanic Acid C₂₈H₅₆O₂ 424.74 1

Deviations from this ratio can lead to a mixture of the salt with unreacted starting materials, which may require further purification steps.

The purity and yield of this compound are highly dependent on the reaction conditions. Key parameters that must be controlled include temperature, solvent, and reaction time.

Temperature: Temperature is arguably the most critical factor in determining whether salt formation or amidation occurs. The formation of the ammonium salt is favored at lower temperatures. As the temperature increases, the equilibrium can shift, and the dehydration of the salt to form an amide (an N-acyl alkanolamide) becomes more favorable. Thermal reactions of fatty acids with amino alcohols have been shown to initially form a salt, which then converts to an amide at higher temperatures. researchgate.net Therefore, to obtain a high purity of the salt, the reaction should be conducted at or near ambient temperature.

Solvent: The choice of solvent can influence the reaction rate and the solubility of the reactants and product. Non-polar or moderately polar aprotic solvents are often suitable for this type of reaction. The use of a solvent can aid in heat dissipation, especially in larger-scale reactions, and facilitate the handling of the reactants, particularly the solid montanic acid.

Reaction Time: For a simple acid-base neutralization, the reaction is typically rapid. Extended reaction times, especially at elevated temperatures, can promote the formation of byproducts such as amides and esters. researchgate.net Monitoring the reaction progress can help in determining the optimal time to isolate the product.

Comparative Analysis of Fatty Acid-Amine vs. Fatty Acid-Alkanolamine Interactions

The interaction of fatty acids with amines and alkanolamines both lead to the formation of ammonium salts through neutralization. However, the presence of hydroxyl groups in alkanolamines introduces additional complexities and potential for different types of interactions and subsequent reactions compared to simple alkylamines.

Basicity and Salt Stability: The basicity of the amine nitrogen is a key factor in the stability of the resulting salt. Both alkylamines and alkanolamines are basic due to the lone pair of electrons on the nitrogen atom. The presence of the electron-withdrawing hydroxyl groups in diisopropanolamine might slightly reduce its basicity compared to a corresponding dialkylamine, but it is still sufficiently basic to readily form a salt with a carboxylic acid.

Hydrogen Bonding: The hydroxyl groups in diisopropanolamine can participate in hydrogen bonding, both intramolecularly and intermolecularly with the carboxylate group of the fatty acid. This can influence the physical properties of the resulting salt, such as its melting point and solubility, compared to a salt formed with a simple amine.

Potential for Side Reactions: The most significant difference lies in the potential for subsequent reactions. With simple amines, the primary reaction is salt formation. With alkanolamines like diisopropanolamine, the hydroxyl groups provide a pathway for esterification, and the amine group can undergo amidation, particularly at higher temperatures. researchgate.net

Exploration of Derivatization Pathways and Advanced Synthetic Strategies

While the primary focus is on the synthesis of the simple salt, it is important to understand the potential for further reactions, as these represent derivatization pathways that can lead to other products.

The reaction between a fatty acid and an alkanolamine can lead to either a salt or an amide, and it is crucial to control the reaction to favor the desired product. The formation of an amide from a carboxylic acid and an amine involves the elimination of a molecule of water. mdpi.com This is typically achieved by heating the reactants, often with a catalyst, to drive off the water and shift the equilibrium towards the amide.

Salt Formation:

Favored at low temperatures.

An acid-base reaction without the loss of a water molecule.

The product is an ionic salt.

Amidation:

Favored at high temperatures (typically >100-140°C). mdpi.comgoogle.com

A condensation reaction involving the elimination of water.

The product is a covalent amide.

Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between the salt and the amide. ekb.eg In the FTIR spectrum, the salt will show a characteristic carboxylate (COO⁻) stretching band, while the amide will exhibit a distinct amide C=O stretching band (Amide I band) and an N-H bending band (Amide II band). ekb.eg 1H-NMR spectroscopy can also differentiate the two, for instance, by the presence of a broad N-H proton signal in the amide. ekb.eg

Green Chemistry Principles in the Synthesis of Long-Chain Amine Salts

The synthesis of this compound can be approached with the principles of green chemistry in mind to create a more sustainable and environmentally friendly process. nih.gov

Atom Economy: The direct neutralization reaction to form the salt has a 100% atom economy, as all the atoms of the reactants are incorporated into the final product. This is a key principle of green chemistry. innovations-report.com

Use of Safer Solvents: If a solvent is necessary, choosing a "green" solvent is preferable. Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. nih.govfrontiersin.org Examples include certain ionic liquids or deep eutectic solvents. nih.govmdpi.com For the synthesis of this salt, a solvent-free reaction may also be possible, further enhancing its green credentials.

Energy Efficiency: Conducting the reaction at ambient temperature, which favors salt formation, also aligns with the green chemistry principle of energy efficiency by avoiding the need for heating. nih.gov

Renewable Feedstocks: While diisopropanolamine is typically derived from petrochemical sources, montanic acid can be obtained from montan wax, a fossil wax. However, the broader class of fatty acids is largely derived from renewable vegetable oils and animal fats. rsc.org The use of fatty acids from renewable sources is a key aspect of green chemistry in the broader context of amine salt synthesis.

By adhering to these principles, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Molecular Structure, Intermolecular Forces, and Crystallography of Montanic Acid, Diisopropanolamine Salt

Elucidation of Salt Structure via Advanced Spectroscopic Techniques

The formation of a salt involves the transfer of a proton from the carboxylic acid (Montanic acid) to the amine (Diisopropanolamine), resulting in a carboxylate anion and a diisopropanolammonium cation. Spectroscopic techniques are essential to confirm this ionic structure and to elucidate the detailed molecular arrangement.

A thorough search of scientific databases indicates that no specific Nuclear Magnetic Resonance (NMR) spectroscopic data has been published for Montanic acid, diisopropanolamine (B56660) salt.

In a hypothetical analysis, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the salt's structure. For the Montanic acid moiety, the characteristic ¹H NMR signal of the acidic proton of the carboxylic group (typically found downfield, >10 ppm) would be absent. Concurrently, the signals corresponding to the protons on the carbon atom adjacent to the carboxylate group would experience a shift compared to the free acid. In the ¹³C NMR spectrum, the resonance of the carboxylate carbon (COO⁻) would be observed at a different chemical shift than the carboxylic acid carbon (COOH) of the parent Montanic acid.

For the diisopropanolamine moiety, the protonation of the nitrogen atom by the acid would lead to significant changes in the chemical shifts of the adjacent protons (N-H and C-H). The N-H proton signal would likely appear as a broad peak, and its integration would confirm the presence of two such protons on the ammonium (B1175870) group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to assign all proton and carbon signals unambiguously and to confirm the connectivity within the cation and anion.

No specific Fourier Transform Infrared (FTIR) spectra for Montanic acid, diisopropanolamine salt are available in the reviewed literature.

FTIR spectroscopy is a powerful tool for identifying functional groups and confirming salt formation. In the spectrum of the parent Montanic acid, a broad absorption band corresponding to the O-H stretching of the carboxylic acid dimer would be expected around 2500-3300 cm⁻¹, and a sharp, intense peak for the C=O stretching of the carbonyl group would appear around 1700 cm⁻¹. Upon formation of the diisopropanolamine salt, these characteristic bands would disappear. In their place, new, strong absorption bands would emerge. An intense, broad band for the N⁺-H stretching of the ammonium ion would be visible in the 3000-3300 cm⁻¹ region. Crucially, the C=O stretching vibration would be replaced by two distinct bands for the asymmetric and symmetric stretching of the carboxylate anion (COO⁻), typically found around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The presence of these carboxylate bands and the absence of the carboxylic acid bands would provide definitive evidence of salt formation.

A hypothetical data table for the expected characteristic FTIR absorption bands is presented below.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N⁺-H (Ammonium)3000-3300Stretching
C-H (Alkyl)2850-2960Stretching
COO⁻ (Carboxylate)1550-1610Asymmetric Stretch
COO⁻ (Carboxylate)1400-1450Symmetric Stretch
C-N1000-1250Stretching
O-H (Alcohol)3200-3600 (Broad)Stretching

Note: This table is illustrative and based on general spectroscopic principles, not on experimental data for the specific compound.

Specific mass spectrometry data for this compound could not be located in the public domain.

Mass spectrometry would be used to confirm the molecular weights of the constituent ions. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe peaks corresponding to the Montanic acid anion (C₂₈H₅₅O₂⁻) and the diisopropanolammonium cation (C₆H₁₆NO₂⁺). In positive ion mode, the cation would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. In negative ion mode, the anion would be detected. High-resolution mass spectrometry would allow for the determination of the exact masses of these ions, which would, in turn, confirm their elemental compositions. Fragmentation analysis (MS/MS) could be performed on the parent ions to further confirm their structures by observing characteristic fragmentation patterns, such as the loss of water or isopropanol (B130326) groups from the cation and the cleavage of the alkyl chain of the anion.

Investigation of Hydrogen Bonding Networks and Crystal Lattice Architecture

There is no published research on the crystal structure or hydrogen bonding networks of this compound.

Conformational Analysis and Stereochemical Considerations

No studies on the conformational analysis or stereochemistry of this compound are publicly available.

Montanic acid itself is an achiral molecule with a long, flexible alkyl chain. The conformation of this chain in the solid state would be determined by the crystal packing forces and would likely adopt a stable, all-trans conformation to maximize van der Waals interactions. Diisopropanolamine is a chiral molecule, as it contains two stereocenters. Commercially available diisopropanolamine is typically a racemic mixture. Therefore, the salt would exist as a mixture of diastereomers. The specific stereochemistry could influence the crystal packing and the hydrogen bonding network. Advanced techniques, such as chiral chromatography or NMR with chiral shift reagents, could be used to study the stereochemical aspects of the salt.

Studies on Polymorphism and Solid-State Structural Variability

There is no information available regarding the polymorphism of this compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Many salts of long-chain fatty acids are known to exhibit polymorphic behavior, which can be influenced by factors such as the crystallization solvent, temperature, and pressure. Different polymorphs can have different physical properties, such as melting point and solubility. Techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and solid-state NMR would be employed to screen for and characterize different polymorphic forms of this compound. The existence of different conformers of the diisopropanolammonium cation or different hydrogen-bonding arrangements could give rise to various polymorphic forms.

Thermodynamic and Kinetic Studies of Montanic Acid, Diisopropanolamine Salt Stability and Degradation

Thermal Decomposition Profiles and Mechanisms of Fatty Acid Amine Salts

The thermal stability and degradation pathways of fatty acid amine salts, such as Montanic acid, diisopropanolamine (B56660) salt, are critical parameters for their application in various industrial processes. The decomposition of these salts is not a simple process but involves a series of complex chemical reactions influenced by the nature of the constituent fatty acid and amine, as well as by external environmental factors.

Role of Proton Transfer in Thermal Degradation Pathways

Proton transfer is a fundamental step in the thermal degradation of fatty acid amine salts. rsc.org The salt itself is formed by the neutralization reaction between a carboxylic acid (fatty acid) and a base (amine), involving the transfer of a proton from the carboxylic group to the amino group to form a carboxylate and a protonated amine.

RCOOH + R'₂NH ⇌ RCOO⁻ + R'₂NH₂⁺

Under thermal stress, this equilibrium can be shifted. The reverse reaction, where the proton is transferred back from the protonated amine to the carboxylate, can be a key initiating step in the degradation process. This back-proton-transfer regenerates the neutral fatty acid and amine molecules. The regenerated reactive species can then participate in further degradation reactions, such as amidation, dehydration, or decomposition.

The efficiency of this proton transfer is influenced by the solvent environment. In protic or dipolar solvents, the separation of the ionic charges is stabilized, favoring the salt form. However, in non-polar environments or in the solid state, the energy barrier for the back-proton-transfer might be lower, facilitating the initiation of degradation at elevated temperatures. rsc.org

Structural Dependence of Thermal Stability in Amine Salts

The thermal stability of a fatty acid amine salt is intrinsically linked to the molecular structure of both the fatty acid and the amine components.

The structure of the amine also has a profound impact. The basicity of the amine, which is influenced by the nature and number of alkyl groups on the nitrogen atom, affects the strength of the ionic bond in the salt. Steric hindrance around the nitrogen atom can also influence the stability of the protonated amine and its susceptibility to degradation reactions. For instance, sterically hindered amines might exhibit different degradation pathways compared to unhindered primary or secondary amines. utexas.edu In the case of diisopropanolamine, being a secondary alkanolamine, its degradation can be influenced by the presence of the hydroxyl groups, which can participate in side reactions.

Impact of Environmental Factors (e.g., Atmosphere, Temperature) on Degradation Kinetics

The kinetics of the degradation of fatty acid amine salts are highly dependent on environmental factors, primarily temperature and the surrounding atmosphere.

Temperature: As with most chemical reactions, the rate of degradation increases with temperature. The relationship between the rate constant of the degradation reaction and temperature can often be described by the Arrhenius equation. Elevated temperatures provide the necessary activation energy for the various degradation pathways to proceed at a significant rate. researchgate.net

Atmosphere: The composition of the atmosphere surrounding the salt can significantly influence its degradation pathway and kinetics.

Inert Atmosphere (e.g., Nitrogen): In the absence of reactive gases like oxygen, the primary degradation pathways are typically thermal decomposition reactions such as amidation (formation of an amide and water) and dehydration.

Presence of CO₂: In some applications, such as in CO₂ capture technologies, the presence of carbon dioxide can lead to specific degradation pathways, including the formation of carbamates. utexas.edu

Determination of Kinetic Parameters for Degradation Processes

To quantify the rate of degradation and to understand the underlying mechanisms, it is essential to determine the kinetic parameters of the process, such as activation energies and rate constants.

Calculation of Activation Energies and Rate Constants

The degradation kinetics of fatty acid amine salts can be studied using various analytical techniques, such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and spectroscopic methods. By monitoring the change in a physical or chemical property (e.g., mass loss, heat flow, or concentration of a reactant) over time at different temperatures, the kinetic parameters can be calculated.

The rate of a degradation reaction can often be described by the following general equation:

dα/dt = k(T)f(α)

where:

α is the extent of conversion

t is time

k(T) is the temperature-dependent rate constant

f(α) is the reaction model

The temperature dependence of the rate constant is typically described by the Arrhenius equation:

k(T) = A * exp(-Ea / RT)

where:

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

By performing experiments at multiple temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from the slope and intercept of a plot of ln(k) versus 1/T.

Table 1: Illustrative Activation Energies for the Thermal Degradation of Related Amine and Amino Acid Salts This table presents representative activation energy values for the thermal degradation of various amine and amino acid salts, which can provide an approximate range for fatty acid amine salts like Montanic acid, diisopropanolamine salt.

CompoundConditionsActivation Energy (Ea) (kJ/mol)Kinetic Model
Monoethanolamine (MEA)Aqueous solution with CO₂125-150Varies
MEA with NitriteAqueous solution~18First-order
Sodium β-alaninateAqueous solutionLower than MEA-
Ascorbic AcidAqueous solution~37.7First-order

Data is illustrative and sourced from studies on compounds used in CO2 capture and food preservation for comparative purposes. uky.edunih.gov

Development of Mechanistic Models for Thermal Degradation

For a fatty acid amine salt like this compound, a plausible initial step in the thermal degradation mechanism is the reversible proton transfer to form the free fatty acid and amine. This is often followed by the rate-determining step, which could be the nucleophilic attack of the amine on the carboxylic acid to form an amide, with the elimination of water.

RCOOH + R'₂NH → RCONR'₂ + H₂O

Other potential parallel or subsequent reactions could include:

Decomposition of the fatty acid chain.

Oxidation of the fatty acid or amine in the presence of air.

Reactions involving the hydroxyl groups of diisopropanolamine, such as esterification.

By applying the steady-state approximation or by numerically solving the system of differential equations that describe the concentration changes of all species over time, the proposed mechanism can be tested against the experimental data. A good mechanistic model should be able to accurately predict the degradation behavior of the compound under various conditions.

Table 2: Potential Reaction Steps in the Thermal Degradation of this compound

StepReactionDescription
1Salt DissociationMontanate-Diisopropanolammonium ⇌ Montanic Acid + Diisopropanolamine
2AmidationMontanic Acid + Diisopropanolamine → Montanic Acid Diisopropanolamide + Water
3EsterificationMontanic Acid + Diisopropanolamine → Montanic Acid Ester of Diisopropanolamine + Water
4Fatty Acid DecarboxylationMontanic Acid → Alkane + CO₂
5Amine DecompositionDiisopropanolamine → Smaller volatile compounds

Hydrolytic Stability and Degradation Pathways in Aqueous Solutions

The hydrolytic stability of this compound is a critical factor in its application, particularly in aqueous environments. As a salt formed from a long-chain carboxylic acid (Montanic acid) and an alkanolamine (Diisopropanolamine), its stability is influenced by the equilibrium of the acid-base reaction and the potential for hydrolysis of the resulting amide-like linkage under various conditions. The degradation of this compound in aqueous solutions is primarily governed by hydrolysis, which can be influenced by factors such as pH, temperature, and the presence of catalysts.

CH3(CH2)26COOH + HN(CH2CH(OH)CH3)2 <=> [CH3(CH2)26COO]NH2(CH2CH(OH)CH3)2]

Hydrolysis involves the nucleophilic attack of water on the carbonyl group of the montanate moiety, leading to the regeneration of Montanic acid and Diisopropanolamine. This process can be catalyzed by both acids and bases. dalalinstitute.comlibretexts.org

The degradation of the diisopropanolamine component can also occur, particularly under harsh conditions of temperature and pressure, though this is generally considered a slower process than the hydrolysis of the salt linkage. utexas.edu Thermal degradation of diisopropanolamine can lead to the formation of various oxidation and rearrangement products. nih.gov

Research Findings on Hydrolytic Degradation

Detailed kinetic studies on the hydrolytic stability of this compound are not extensively available in public literature. However, by drawing parallels with the well-understood hydrolysis of other long-chain fatty acid amides and esters, the expected behavior can be outlined. dalalinstitute.combham.ac.uk The rate of hydrolysis is anticipated to be significantly dependent on pH and temperature.

Table 1: Anticipated Effect of pH on the Hydrolysis Rate of this compound

pH Range Predominant Hydrolytic Mechanism Expected Rate of Hydrolysis
< 4 Acid-catalyzed hydrolysis Increases with decreasing pH
4 - 8 Neutral hydrolysis (water-mediated) Slowest rate

This table is illustrative and based on general principles of amide and ester hydrolysis.

Table 2: Potential Hydrolytic Degradation Products

Degradation Product Chemical Formula Formation Pathway
Montanic Acid CH3(CH2)26COOH Hydrolysis of the salt linkage

The primary degradation pathway in aqueous solutions is the hydrolytic cleavage of the ionic bond between the montanate anion and the diisopropanolammonium cation, leading to the parent carboxylic acid and alkanolamine. The long, saturated hydrocarbon chain of montanic acid is generally resistant to further hydrolytic degradation under typical environmental conditions. Similarly, diisopropanolamine is a stable secondary alcohol and amine under moderate aqueous conditions. utexas.edu

Further degradation of diisopropanolamine could potentially occur under more extreme conditions, such as elevated temperatures or in the presence of strong oxidizing agents, which are outside the scope of simple hydrolytic degradation. utexas.edunih.gov

Solution Chemistry and Interfacial Phenomena of Montanic Acid, Diisopropanolamine Salt

Solvation Behavior and Solubility Characteristics in Diverse Solvent Systems

The solubility of Montanic acid, diisopropanolamine (B56660) salt is a critical parameter influencing its application in various formulations. Its structure, comprising a long, nonpolar hydrocarbon tail (from montanic acid) and a polar headgroup (the carboxylate group and the diisopropanolamine counterion), dictates its interaction with different solvents.

Direct experimental data on the solubility of pure Montanic acid, diisopropanolamine salt in aqueous and brine solutions is not extensively available in public literature. However, the solubility can be inferred from the properties of its components. Montanic acid itself is practically insoluble in water. The formation of a salt with diisopropanolamine, a water-soluble and basic amine, significantly enhances its dispersion in aqueous media.

The dissolution process in water involves the dissociation of the salt into the montanate anion (C₂₇H₅₅COO⁻) and the diisopropanolammonium cation. The long hydrocarbon chain of the montanate anion limits its solubility in water due to the hydrophobic effect. In brine solutions, the solubility is expected to decrease further due to the common ion effect and the "salting-out" phenomenon, where the high concentration of electrolytes reduces the solvation of the surfactant ions.

Illustrative Solubility Data for a Very Long-Chain Fatty Acid Amine Salt

Solvent SystemTemperature (°C)Estimated Solubility (g/L)
Deionized Water25< 0.1
Deionized Water600.5 - 1.0
1% NaCl Brine25< 0.05
1% NaCl Brine600.2 - 0.5
5% NaCl Brine60< 0.1

Several factors can influence the solubility and dispersibility of this compound:

Temperature: As indicated in the illustrative table, the solubility of long-chain fatty acid salts generally increases with temperature. This is due to an increase in the kinetic energy of the solvent molecules, which can better accommodate the hydrophobic chains, and the disruption of crystalline structures of the solid salt.

pH: The pH of the aqueous medium is a critical factor. In acidic conditions, the carboxylate anion will be protonated to form the free montanic acid, which is highly insoluble in water. Therefore, the salt is more soluble and effective as a surfactant in neutral to alkaline solutions where the carboxylate group remains ionized.

Presence of Co-solvents: The addition of polar organic solvents, such as alcohols, can increase the solubility by reducing the polarity of the solvent system, which better accommodates the long hydrocarbon tail.

Ionic Strength: As mentioned, increasing the ionic strength of the solution by adding salts (brine) generally decreases the solubility of the fatty acid salt.

Colloidal and Aggregation Behavior in Solution

Above a certain concentration in a solvent, surfactant molecules self-assemble into organized structures known as micelles. This behavior is characteristic of amphiphilic compounds like this compound.

The Critical Micelle Concentration (CMC) is the concentration at which micelle formation begins. Below the CMC, the surfactant molecules exist predominantly as individual ions or molecules in solution. Above the CMC, additional surfactant molecules form micelles. For long-chain fatty acid salts, the CMC is typically very low due to the strong hydrophobic effect of the long alkyl chain.

Specific CMC data for this compound is not found in the reviewed literature. However, it is expected to have a very low CMC in aqueous solutions, likely in the micromolar range, consistent with other surfactants possessing long hydrocarbon chains.

Estimated CMC for Analogous Long-Chain Fatty Acid Salts

Disclaimer: The following data is an estimation for illustrative purposes based on general trends for fatty acid salts. Actual values for this compound may vary.

Compound TypeChain LengthCounterionEstimated CMC (M)
Long-Chain Fatty Acid SaltC18Sodium~10⁻⁴ - 10⁻³
Very Long-Chain Fatty Acid SaltC28Diisopropanolammonium< 10⁻⁵ (estimated)

The stability of the colloidal dispersion of this compound is influenced by the nature of the counterion and the ionic strength of the medium.

Counterions: The diisopropanolammonium cation is relatively large and has hydroxyl groups that can engage in hydrogen bonding, which may influence the packing of the surfactant molecules in the micelles and the interaction of the micelles with the surrounding water molecules.

Ionic Strength: The addition of electrolytes (salts) to a solution of an ionic surfactant generally leads to a decrease in the CMC. The added ions shield the electrostatic repulsion between the charged headgroups of the surfactant molecules in the micelle, making it easier for them to aggregate. However, at high salt concentrations, the colloidal dispersion may become unstable, leading to precipitation of the surfactant. Multivalent cations (e.g., Ca²⁺, Mg²⁺) are particularly effective at destabilizing these dispersions by forming insoluble salts with the fatty acid anions.

Surface Activity and Adsorption Mechanisms at Interfaces

As a surfactant, this compound will accumulate at interfaces, such as the air-water or oil-water interface, thereby reducing the interfacial tension. The montanate anion orients itself with the hydrophobic tail directed away from the aqueous phase and the polar carboxylate headgroup remaining in the water.

The adsorption mechanism at a solid-water interface will depend on the nature of the solid surface. On a hydrophobic surface, the hydrocarbon tails will adsorb onto the surface through van der Waals interactions. On a polar or charged surface, the adsorption can be more complex, involving electrostatic interactions between the carboxylate headgroup and charged sites on the surface, as well as potential hydrogen bonding involving the diisopropanolammonium counterion. This surface activity is key to its applications as a dispersing agent, emulsifier, and lubricant.

Buffer Capacity and pH Modulation in Aqueous Solutions

The salt formed between Montanic acid, an ultra-long-chain fatty acid, and Diisopropanolamine, a weak base, exhibits complex behavior in aqueous solutions that influences its capacity to buffer and modulate pH. This behavior is primarily governed by the chemical properties of its constituent ions, their limited solubility, and their tendency to form colloidal aggregates.

The buffering action of the diisopropanolammonium ion (the protonated form of Diisopropanolamine) is most effective in the pH range close to its pKa. nih.govechemi.com Conversely, the montanate ion's contribution to buffering is linked to the insolubility of its corresponding acid. When a strong acid is introduced, montanate ions are protonated to form Montanic acid, which is insoluble in water and may precipitate or remain within micellar structures, thus resisting a significant drop in the bulk solution's pH. libretexts.org

Solutions of alkali metal salts of long-chain fatty acids are typically slightly alkaline, with a pH in the range of 8 to 9, due to hydrolysis. libretexts.org The Montanic acid-Diisopropanolamine salt is expected to behave similarly. The system's ability to resist pH changes is enhanced by the presence of micelles. These aggregates can act as a reservoir of montanate ions, releasing them into the solution as needed to neutralize added acid, thereby providing a more robust buffering capacity than would be expected from the monomeric salt concentration alone. The formation and stability of these self-assembled structures are themselves pH-dependent. researchgate.netrsc.org

The table below summarizes the key physicochemical properties of the parent compounds that determine the buffering characteristics of the resulting salt.

PropertyMontanic AcidDiisopropanolamine
Molar Mass 424.754 g/mol wikipedia.org133.19 g/mol nih.gov
IUPAC Name Octacosanoic acid wikipedia.org1,1'-Iminodipropan-2-ol
Acid/Base Strength Very Weak AcidWeak Base nih.gov
pKa ~4.9 (estimated for fatty acids) libretexts.org9.1 - 9.55 (for the conjugate acid) nih.govcontaminantdb.ca
Solubility in Water Insoluble wikipedia.orgMiscible chemicalbook.com

This interactive table summarizes the properties of the constituent compounds.

The buffering mechanism in an aqueous dispersion of this compound can be described by its response to the addition of an acid or a base. The following table outlines these interactions.

ScenarioChemical ReactionResulting pH ChangeMechanism of pH Modulation
Addition of Strong Acid (e.g., HCl) C₂₇H₅₅COO⁻ + H₃O⁺ → C₂₇H₅₅COOH(s/micelle) + H₂OSlight DecreaseThe added H₃O⁺ is consumed by the montanate anion to form the insoluble Montanic acid. This removes protons from the solution, resisting a sharp pH drop. libretexts.org
Addition of Strong Base (e.g., NaOH) (HO(CH₃)CHCH₂)₂NH₂⁺ + OH⁻ → (HO(CH₃)CHCH₂)₂NH + H₂OSlight IncreaseThe added OH⁻ is neutralized by the diisopropanolammonium cation, the conjugate acid of Diisopropanolamine, which donates a proton. nih.gov

This interactive table illustrates the buffering action of the salt solution.

Advanced Analytical Methodologies for Characterization and Quantification of Montanic Acid, Diisopropanolamine Salt

Chromatographic Separation Techniques for Purity Assessment and Component Analysis

Chromatographic methods are fundamental for separating the montanic acid and diisopropanolamine (B56660) moieties, assessing the purity of the salt, and quantifying related impurities or component ratios. Both gas and liquid chromatography offer distinct advantages.

Gas Chromatography (GC): Due to the low volatility of the salt, direct GC analysis is not feasible. However, GC coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing the individual components after a derivatization step. nih.goveurofinsus.com The salt is first dissociated, typically by acidification, followed by extraction of the fatty acid and amine components. The montanic acid, a very-long-chain fatty acid (VLCFA), is then converted into a more volatile derivative, commonly a methyl ester (FAME). eurofinsus.comvscht.cz The diisopropanolamine can also be derivatized, for instance, through silylation. This approach allows for the determination of the fatty acid chain length distribution and the identification of any related fatty acid or amine impurities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred technique for analyzing the intact salt and its non-volatile impurities. thermofisher.com Reversed-phase HPLC (RP-HPLC) on columns such as C18 or C30 is effective for separating long-chain compounds. tandfonline.com Since the montanic acid salt lacks a strong UV chromophore, universal detection methods are required. thermofisher.com Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are well-suited for this purpose, providing a response proportional to the mass of the analyte. thermofisher.com These detectors are compatible with the gradient elution methods needed to separate complex mixtures of surfactants and related substances. chromatographyonline.com

Table 1: Illustrative Chromatographic Conditions for Component Analysis
ParameterGas Chromatography (as FAME)High-Performance Liquid Chromatography
Column High-temperature capillary column (e.g., fused silica (B1680970) with a methylsilicone phase)Reversed-phase C18 or C30, 4.6 x 150 mm, 5 µm
Mobile Phase/Carrier Gas Helium or HydrogenGradient of Acetonitrile and Water (with 0.1% formic acid)
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)Charged Aerosol Detector (CAD), ELSD, MS
Temperature Inlet: 280°C; Oven: Programmed from 150°C to 350°C40°C
Derivatization Required (e.g., transesterification to form methyl esters)Not required for intact salt analysis
Application Fatty acid chain length distribution, purity of montanic acid componentPurity of intact salt, quantification of non-volatile impurities

**6.2. Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural and quantitative information from a single analysis.

Hyphenated Analytical Techniques for Comprehensive Characterization

Thermogravimetric Analysis Coupled with Infrared Spectroscopy (TG-IR)

TG-IR is a powerful tool for investigating the thermal stability and decomposition profile of the salt. As the sample is heated in the thermogravimetric analyzer (TGA), its mass loss is recorded as a function of temperature, revealing distinct decomposition stages. The evolved gases at each stage are simultaneously transferred to an infrared spectrometer (FTIR), allowing for their identification. For montanic acid, diisopropanolamine salt, a typical thermogram might show an initial mass loss due to moisture, followed by the decomposition of the diisopropanolamine component at a lower temperature, and finally the breakdown of the long hydrocarbon chain of the montanic acid at a higher temperature. researchgate.net The IR spectra of the evolved gases would help identify water, ammonia (B1221849), carbon dioxide, and various hydrocarbons.

Table 2: Expected Thermal Events in TG-IR Analysis of this compound
Temperature Range (°C)Mass Loss EventPotential Evolved Gases Identified by IR
50 - 120Loss of adsorbed water/solventH₂O
200 - 350Decomposition of diisopropanolamine moietyNH₃, H₂O, Propene derivatives, CO₂
350 - 500Decomposition of montanic acid hydrocarbon chainAlkanes, Alkenes, CO, CO₂

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is the definitive technique for separating, identifying, and quantifying impurities in the final product. littlemsandsailing.comresearchgate.net Using a reversed-phase HPLC method, the salt and its impurities are separated before entering the mass spectrometer. Electrospray ionization (ESI) is the preferred ionization source for such compounds. littlemsandsailing.comwordpress.com

Positive Ion Mode (ESI+): This mode is used to detect the protonated diisopropanolamine cation ([M+H]⁺) and related amine impurities, such as mono-isopropanolamine or triisopropanolamine.

Negative Ion Mode (ESI-): This mode detects the deprotonated montanic acid anion ([M-H]⁻) and other fatty acid impurities that may be present from the raw material, such as shorter or longer chain fatty acids. nih.govnih.gov

High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental formulas for unknown impurities and confirming the identity of known ones. nih.gov

Table 3: Potential Impurities Detectable by LC-MS
AnalyteIonization ModeExpected [M+H]⁺ or [M-H]⁻ (m/z)Potential Source
Montanic Acid (C₂₈H₅₆O₂)ESI-423.4253Primary Component
Diisopropanolamine (C₆H₁₅NO₂)ESI+134.1181Primary Component
Palmitic Acid (C₁₆H₃₂O₂)ESI-255.2324Raw Material Impurity
Stearic Acid (C₁₈H₃₆O₂)ESI-283.2637Raw Material Impurity
Lignoceric Acid (C₂₄H₄₈O₂)ESI-367.3627Raw Material Impurity
Mono-isopropanolamineESI+76.0657Raw Material Impurity

Electrochemical Methods for Solution Behavior Assessment

As an amine salt of a fatty acid, the compound is expected to exhibit surfactant properties in solution. Electrochemical methods are highly effective for characterizing this behavior, particularly for determining the Critical Micelle Concentration (CMC). alfa-chemistry.com The CMC is the concentration at which individual surfactant molecules begin to aggregate into micelles, a fundamental property that dictates the performance of a surfactant in applications like emulsification and dispersion. kruss-scientific.comwikipedia.org

Conductivity measurement is a common method for determining the CMC of ionic surfactants. scirp.org A solution of the salt is prepared and its electrical conductivity is measured as a function of concentration. Below the CMC, conductivity increases linearly with concentration. Once micelles begin to form, the slope of the conductivity versus concentration plot changes significantly, as the mobility of the large micelles is lower than that of the individual ions. The intersection of the two linear portions of the plot gives a precise value for the CMC. alfa-chemistry.comkruss-scientific.com Potentiometric titration using ion-selective electrodes can also be employed for CMC determination. researchgate.net

Table 4: Hypothetical Conductivity Data for CMC Determination
Concentration (mmol/L)Specific Conductivity (µS/cm)
0.155
0.265
0.485
0.6105
0.8125
1.0145
1.2 (Approx. CMC)164
1.4168
1.6172
2.0180

Quantitative Determination of Salt Concentration and Composition in Complex Matrices

Quantifying this compound in industrial products such as lubricants, polymer formulations, or coatings requires robust methods that can overcome matrix interference.

HPLC with universal detectors (CAD, ELSD) or LC-MS is the most reliable approach for quantification. intertek.comchromatographyonline.com A method would be developed to separate the analyte of interest from other matrix components. Quantification is achieved by creating a calibration curve using certified reference standards of the salt. An internal standard may be used to improve accuracy and precision. eurofinsus.com

Sample preparation is a critical step. It often involves isolating the salt from the matrix using techniques such as:

Liquid-Liquid Extraction (LLE): Using immiscible solvents to partition the analyte away from interfering substances.

Solid-Phase Extraction (SPE): Using a sorbent material to retain either the analyte or the matrix components, allowing for their separation.

For routine quality control where the matrix is well-defined and free of significant interferences, classical titration methods, such as a two-phase titration, can be a cost-effective and rapid alternative for determining the concentration of the ionic surfactant. dntb.gov.ua However, these methods are less specific than chromatographic techniques. Acid-base titration can also be used to determine the acid number or base content, providing an indirect measure of the salt's concentration. ysi.com

Computational Chemistry and Theoretical Modeling of Montanic Acid, Diisopropanolamine Salt

Quantum Chemical Investigations of Electronic Structure and Bonding Energies

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. rsc.org For montanic acid, diisopropanolamine (B56660) salt, these methods can be employed to investigate its electronic structure and the energetics of its formation. Techniques such as Density Functional Theory (DFT) are commonly used for such analyses.

A primary focus of quantum chemical investigations would be the nature of the ionic bond between the montanate anion (the deprotonated form of montanic acid) and the diisopropanolammonium cation (the protonated form of diisopropanolamine). Key parameters that can be calculated include:

Bonding Energies: The strength of the ionic interaction between the carboxylate group of the montanate and the ammonium (B1175870) group of the diisopropanolammonium can be quantified. This provides a measure of the stability of the salt.

Electron Distribution and Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the reactivity of the compound. researchgate.net The distribution of electron density can reveal the polar and non-polar regions of the molecule, which is crucial for understanding its surfactant properties.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites. For montanic acid, diisopropanolamine salt, this would clearly show the negative potential around the carboxylate group and the positive potential around the ammonium head.

Table 1: Illustrative Quantum Chemical Data for a Fatty Acid Amine Salt

ParameterIllustrative ValueSignificance for this compound
Bonding Energy (kcal/mol) -120Indicates a strong ionic interaction and a stable salt formation.
HOMO Energy (eV) -6.5Relates to the electron-donating ability of the molecule.
LUMO Energy (eV) 2.1Relates to the electron-accepting ability of the molecule.
Dipole Moment (Debye) 15.2A high value suggests significant charge separation, contributing to its surface activity.

Note: The data in this table is illustrative for a generic fatty acid amine salt and does not represent experimentally or computationally verified values for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing a dynamic picture of intermolecular interactions. nih.gov For this compound, MD simulations can be particularly insightful for understanding its behavior in different environments, such as in solution or at interfaces.

Key applications of MD simulations for this compound include:

Self-Assembly and Micelle Formation: As a surfactant, this compound is expected to form micelles in aqueous solutions. MD simulations can model this self-assembly process, providing details on the critical micelle concentration (CMC), micelle shape and size, and the arrangement of the individual molecules within the micelle. ntnu.no

Interactions at Interfaces: The behavior of surfactants at oil-water or air-water interfaces is central to their applications. MD simulations can model the orientation of this compound at these interfaces, the reduction in interfacial tension, and the dynamics of the surfactant layer.

Solvation Dynamics: Understanding how water molecules arrange themselves around the hydrophilic head and hydrophobic tail of the surfactant is crucial. MD simulations can provide detailed information about the hydration shell and the energetic contributions to solubility.

Table 2: Illustrative Parameters from Molecular Dynamics Simulations of a Fatty Acid Amine Salt in Water

ParameterIllustrative Value/ObservationSignificance for this compound
Aggregation Number 50-100The number of molecules in a stable micelle.
Radius of Gyration of Micelle (nm) 2.5A measure of the size of the micellar aggregate.
Solvent Accessible Surface Area (SASA) of Hydrophobic Tail in Micelle (Ų) Reduced by 80-90%Indicates the sequestration of the hydrophobic tails away from water.
Radial Distribution Function of Water around Head Group Peak at 2.5 ÅShows the strong hydration of the ionic head group.

Note: The data in this table is illustrative for a generic fatty acid amine salt and does not represent experimentally or computationally verified values for this compound.

Theoretical Prediction of Thermodynamic Properties and Reaction Pathways

Computational methods can also be used to predict the thermodynamic properties of this compound and to explore potential reaction pathways. nih.gov These predictions can be valuable for process design and for understanding the stability of the compound under various conditions.

Thermodynamic Properties: Quantum chemical calculations can be used to estimate properties such as the enthalpy of formation, entropy, and Gibbs free energy. nih.gov These values are crucial for understanding the thermodynamics of processes involving the salt, such as its synthesis or its self-assembly into micelles.

Reaction Pathways: Theoretical models can be used to investigate potential chemical reactions, such as thermal decomposition or hydrolysis. nih.gov By calculating the energy barriers for different reaction pathways, it is possible to predict the most likely degradation mechanisms and the conditions under which they might occur. This can be important for determining the shelf-life and processing stability of the compound.

Table 3: Illustrative Predicted Thermodynamic Data for a Fatty Acid Amine Salt

PropertyIllustrative ValueUnit
Standard Enthalpy of Formation -950kJ/mol
Standard Gibbs Free Energy of Formation -450kJ/mol
Entropy 800J/(mol·K)

Note: The data in this table is illustrative for a generic fatty acid amine salt and does not represent experimentally or computationally verified values for this compound.

Development of Structure-Property Relationship Models for Fatty Acid Amine Salts

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. For a class of compounds like fatty acid amine salts, QSPR models can be developed to predict properties based on molecular descriptors.

For this compound, a QSPR model could be used to predict properties such as:

Surface Tension Reduction: By correlating molecular descriptors (e.g., chain length, head group size, polarity) with experimentally measured surface tension data for a series of fatty acid amine salts, a model can be built to predict the surface activity of new compounds.

Emulsification Performance: QSPR models can be developed to predict the ability of a surfactant to stabilize an emulsion, based on its structural features.

Corrosion Inhibition Efficiency: In applications where fatty acid amine salts are used as corrosion inhibitors, QSPR can help in designing molecules with enhanced performance by identifying the key structural features that contribute to their inhibitory action.

The development of such models relies on having a dataset of related compounds with known properties. While specific models for this compound are not available, the methodologies are well-established for other surfactant systems. researchgate.net

Industrial Chemical Research and Process Development Perspectives for Montanic Acid, Diisopropanolamine Salt

Investigation of Montanic Acid, Diisopropanolamine (B56660) Salt as a Chemical Intermediate

Montanic acid, diisopropanolamine salt holds considerable potential as a chemical intermediate in the synthesis of more complex molecules. The compound's structure, featuring a long hydrophobic alkyl chain and a hydrophilic head with reactive hydroxyl groups, makes it a valuable precursor for various derivatives.

One of the primary applications for this salt as an intermediate is in the production of specialty surfactants and emulsifiers. wikipedia.orgchemicalbook.com The diisopropanolamine moiety can undergo further reactions, such as ethoxylation or propoxylation, to modify the hydrophilic-lipophilic balance (HLB) of the resulting molecule. This allows for the tailoring of surfactant properties to suit specific industrial applications, including in cosmetics, metalworking fluids, and emulsion polymerization.

Furthermore, the salt can serve as a building block in the synthesis of corrosion inhibitors. Fatty amines and their derivatives are known to form protective films on metal surfaces, and the long alkyl chain of montanic acid would contribute to a dense, hydrophobic barrier. researchgate.net The diisopropanolamine portion of the salt can also be chemically modified to enhance its adhesion to metal substrates.

The reactivity of the hydroxyl groups in the diisopropanolamine part of the molecule also opens pathways to the synthesis of polyesters and polyurethanes. By reacting the salt with diacids or diisocyanates, it can be incorporated into polymer backbones, potentially imparting unique properties such as flexibility, hydrophobicity, and surface activity to the resulting polymers.

Table 1: Potential Reactions of this compound as a Chemical Intermediate

Reaction TypeReactantPotential ProductApplication
EthoxylationEthylene OxideEthoxylated SurfactantEmulsifier, Detergent
EsterificationDicarboxylic AcidPolyester PolyolPolyurethane Intermediate
QuaternizationAlkyl HalideQuaternary Ammonium (B1175870) SaltAntistatic Agent, Fabric Softener

Process Optimization for Large-Scale Synthesis and Purification

The large-scale synthesis of this compound is typically achieved through a neutralization reaction between montanic acid and diisopropanolamine. chemicalbook.com The process optimization for industrial-scale production focuses on maximizing yield, purity, and cost-effectiveness.

The synthesis is generally carried out in a solvent or in a melt phase. The choice of solvent is critical and depends on the solubility of the reactants and the final product, as well as on safety and environmental considerations. In a solvent-free process, the reactants are heated to a temperature above the melting point of montanic acid to ensure a homogeneous reaction mixture. The reaction is exothermic, and temperature control is crucial to prevent side reactions and degradation of the product. chemicalbook.com

Purification of the final product is essential to remove any unreacted starting materials, by-products, or impurities. Common purification techniques for fatty acid amine salts include recrystallization, filtration, and distillation. whamine.comgoogle.com For this compound, which is a waxy solid at room temperature, melt crystallization could be an effective purification method. In this process, the crude product is melted and then slowly cooled to allow for the formation of pure crystals, which can then be separated from the molten impurities.

To ensure the quality of the final product, various analytical techniques are employed throughout the manufacturing process. These include titration to determine the acid and amine values, chromatography to assess purity, and spectroscopy to confirm the chemical structure.

Table 2: Key Parameters for Large-Scale Synthesis of this compound

ParameterTypical RangeImportance
Molar Ratio (Acid:Amine)1:1 to 1:1.1Ensures complete neutralization and minimizes unreacted starting materials.
Reaction Temperature60-100 °CAffects reaction rate and potential for side reactions.
Reaction Time1-4 hoursDetermines the extent of reaction completion.
Agitation Speed100-300 RPMEnsures homogeneity of the reaction mixture.

Studies on Formulation Stability and Compatibility in Chemical Systems

The stability and compatibility of this compound in various formulations are critical for its successful application in industrial products. The long, saturated alkyl chain of montanic acid imparts significant hydrophobicity, while the diisopropanolamine head provides a degree of water solubility and reactivity.

In non-aqueous systems, such as lubricants and greases, the salt is expected to exhibit good solubility and stability. The long alkyl chain contributes to its lipophilic character, making it compatible with mineral and synthetic base oils. Its function in these formulations could be as a friction modifier, corrosion inhibitor, or dispersant.

Table 3: Factors Affecting Formulation Stability of this compound

FactorEffect on Aqueous FormulationsEffect on Non-Aqueous Formulations
pHHigher solubility at lower pH due to protonation.Minimal effect.
TemperatureCan affect micelle formation and stability.Can affect solubility and viscosity.
ElectrolytesMay decrease solubility due to the common ion effect.Minimal effect.
Co-solventsCan increase solubility by reducing the polarity of the solvent.Can affect compatibility with base oils.

Environmental Fate and Transformation Pathways in Industrial Effluents

Montanic acid, being a very long-chain saturated fatty acid, is expected to be biodegradable, albeit at a slower rate than shorter-chain fatty acids. frontiersin.orgpsu.eduuminho.pt The primary mechanism of degradation is likely to be aerobic beta-oxidation by microorganisms present in wastewater treatment plants and natural environments. psu.edu Due to its low water solubility, a significant portion of the montanic acid may adsorb to sludge and sediments.

Diisopropanolamine is known to be biodegradable under both aerobic and anaerobic conditions. nih.goviaea.orgcdnsciencepub.com Studies have shown that it can be mineralized to carbon dioxide, water, and ammonia (B1221849) by various microorganisms found in soil and water. nih.govcdnsciencepub.com The rate of biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of other nutrients. iaea.org

In industrial effluents, this compound may exist in its intact form, or it may dissociate into montanic acid and diisopropanolamine. The environmental fate of the salt will therefore be a combination of the fates of its individual components. It is anticipated that the salt will ultimately be biodegraded, with the long alkyl chain of the montanic acid being the rate-limiting step.

Design Principles for Novel Fatty Acid Alkanolamine Salt Systems with Targeted Chemical Functionality

The design of novel fatty acid alkanolamine salt systems with targeted chemical functionality is a promising area of research. By systematically varying the structure of both the fatty acid and the alkanolamine, it is possible to create a wide range of compounds with tailored properties. nih.govnih.gov

The length and degree of unsaturation of the fatty acid chain are key determinants of the salt's physical and chemical properties. For example, using a shorter-chain fatty acid will result in a more water-soluble salt with a higher HLB value, making it more suitable for use as a detergent. Conversely, a longer, saturated chain, like that of montanic acid, will produce a more oil-soluble and waxy salt, which may be advantageous in applications such as lubricants and corrosion inhibitors. ekb.egnih.gov

The choice of alkanolamine also plays a crucial role in determining the functionality of the salt. Primary, secondary, and tertiary alkanolamines will result in salts with different reactivity and steric hindrance around the nitrogen atom. The number and position of hydroxyl groups on the alkanolamine can also be varied to influence properties such as water solubility, chelating ability, and reactivity for further chemical modification.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can be valuable tools in the design of new fatty acid alkanolamine salts. These methods can help to predict the properties of novel compounds before they are synthesized, thereby accelerating the development of new materials with desired functionalities.

Table 4: Structure-Property Relationships in Fatty Acid Alkanolamine Salts

Structural FeatureProperty InfluencedExample Application
Fatty Acid Chain LengthSolubility, Melting Point, HydrophobicityLonger chains for lubricants, shorter chains for detergents.
Fatty Acid UnsaturationFluidity, Oxidative StabilityUnsaturated chains for liquid formulations, saturated for waxy solids.
Alkanolamine TypeReactivity, Steric Hindrance, BasicityTertiary amines for catalysts, primary/secondary for intermediates.
Number of Hydroxyl GroupsWater Solubility, Chelating AbilityMore hydroxyl groups for increased water solubility and metal chelation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing montanic acid diisopropanolamine salt, and how can purity be optimized?

  • Methodology : React montanic acid (C28–C32 carboxylic acid) with diisopropanolamine in a 1:1 molar ratio under reflux in an anhydrous solvent (e.g., ethanol or toluene) at 60–80°C for 4–6 hours. Purify via recrystallization from a non-polar solvent. Monitor reaction completion using FTIR (loss of -COOH peak at ~1700 cm⁻¹) and confirm salt formation via elemental analysis (C, H, N) .
  • Quality Control : Assess purity via acid-base titration (to quantify unreacted starting materials) and HPLC (C18 column, UV detection at 210 nm). Purity thresholds should exceed 99% for research-grade material .

Q. Which analytical techniques are most reliable for characterizing the structural and thermal properties of this compound?

  • Structural Analysis : Use 1H NMR^1 \text{H NMR} (in DMSO-d6) to confirm proton environments of the amine and carboxylate groups. FTIR can validate salt formation (appearance of -COO⁻ asymmetric stretch at ~1550 cm⁻¹).
  • Thermal Analysis : Employ differential scanning calorimetry (DSC) to identify melting points (expected range: 100–130°C) and thermogravimetric analysis (TGA) to assess decomposition profiles (weight loss steps correlating to amine or acid degradation) .

Q. What standardized methods exist for quantifying montanic acid diisopropanolamine salt in mixed surfactant systems?

  • Quantitative Approaches : Utilize reverse-phase HPLC with evaporative light scattering detection (ELSD) for non-UV-active components. Calibrate using a reference standard (CAS 68953-28-6). For colloidal systems, conduct critical micelle concentration (CMC) measurements via surface tension tensiometry .

Q. How can researchers ensure reproducibility in solubility studies of this salt across different solvents?

  • Protocol : Saturate solvents (e.g., water, ethanol, hexane) with the salt under controlled agitation (24 hrs, 25°C). Filter suspensions through 0.22 µm membranes. Quantify dissolved salt gravimetrically after solvent evaporation. Confirm equilibrium by comparing solubility values at 24 hrs and 48 hrs .

Q. What are the key regulatory considerations for handling diisopropanolamine in laboratory settings?

  • Safety Guidelines : Follow EPA guidelines for diisopropanolamine (CAS 110-97-4), including proper ventilation, PPE (gloves, goggles), and waste disposal. Monitor airborne concentrations via NIOSH Method 2007 .

Advanced Research Questions

Q. How do polymorphic transitions in montanic acid diisopropanolamine salt impact its solubility and surfactant efficacy?

  • Investigation Strategy : Use variable-temperature XRD to identify polymorphs. Correlate DSC endotherms with solubility changes (e.g., metastable polymorphs may exhibit 20–30% higher solubility in aqueous systems). Test micellar stability via dynamic light scattering (DLS) .

Q. What experimental frameworks can resolve contradictions in reported CMC values for this compound?

  • Data Reconciliation : Compare methodologies across studies (e.g., tensiometry vs. conductivity). Standardize temperature (±0.1°C) and solvent purity (HPLC-grade water). Account for impurities using mass spectrometry .

Q. How does the Avrami model apply to crystallization kinetics of this salt under non-isothermal conditions?

  • Modeling Approach : Fit non-isothermal DSC data to the Avrami equation, ln[ln(1α)]=nlnt+lnk\ln[-\ln(1-\alpha)] = n\ln t + \ln k, where α\alpha is crystallized fraction, nn is the Avrami exponent, and kk is the rate constant. Compare nucleation mechanisms (homogeneous vs. heterogeneous) using microscopy .

Q. What role does environmental humidity play in the hydration/dehydration equilibria of this salt?

  • Experimental Design : Expose samples to controlled humidity (0–95% RH) in desiccators. Monitor mass changes via microbalance and characterize hydrates using TGA-MS. Correlate hydration states with solubility profiles .

Q. How can computational modeling predict the interaction of montanic acid diisopropanolamine salt with lipid bilayers or polymeric matrices?

  • Methods : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to study surfactant-lipid interactions. Validate with experimental data from fluorescence anisotropy or TEM imaging .

Data Analysis and Contradiction Management

  • Addressing Discrepancies : Cross-validate results using orthogonal techniques (e.g., XRD and DSC for polymorph identification). Apply statistical tools (ANOVA, PCA) to isolate variables (e.g., solvent purity, temperature gradients) .
  • Reproducibility : Document synthesis conditions (e.g., solvent batch, stirring rate) and raw data in supplementary materials per journal guidelines (e.g., Nature Astronomy’s SI requirements) .

Future Research Directions

  • Explore structure-activity relationships (SAR) for surfactant efficiency vs. alkyl chain length.
  • Investigate environmental impact via OECD 301 biodegradability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.